Monóxido de carbono;cromo;benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

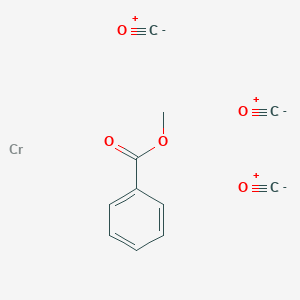

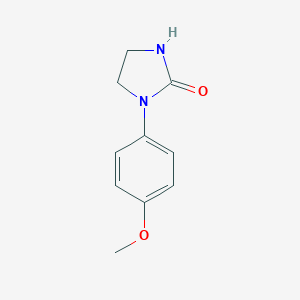

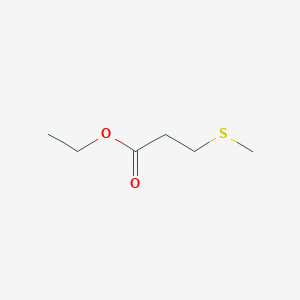

Carbon monoxide;chromium;methyl benzoate is a useful research compound. Its molecular formula is C11H8CrO5 and its molecular weight is 272.17 g/mol. The purity is usually 95%.

The exact mass of the compound Carbon monoxide;chromium;methyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbon monoxide;chromium;methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon monoxide;chromium;methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monóxido de carbono (CO)

El monóxido de carbono es un gas común que tiene varias aplicaciones únicas en la investigación científica :

- Investigación médica: El CO se produce endógenamente en la reacción de degradación del hemo catalizada por las enzimas de la hemo oxigenasa (HO) . Se ha encontrado que afecta muchas vías intracelulares y actúa como una molécula terapéutica .

- Propiedades farmacológicas: El CO endógeno y exógeno actúa como un agente que afecta muchas vías intracelulares, pero también como una molécula terapéutica .

- Aplicaciones industriales: El CO se utiliza para refinar o eliminar el óxido de los metales y sirve como un componente clave de los láseres de infrarrojos .

- Investigación ambiental: La EPA se centra en mejorar las estimaciones de emisiones, determinar los efectos sobre la salud y el medio ambiente y mejorar las capacidades de modelado para el CO .

Cromo

El cromo es un metal duro de color gris acero que se utiliza en diversas industrias debido a su dureza y resistencia a la corrosión <svg class="icon" height="16" p-id="1735" t="1709264788668" version="

Mecanismo De Acción

Carbon Monoxide

Target of Action: Carbon monoxide (CO) primarily targets hemoglobin in the blood, binding to it more readily than oxygen does .

Mode of Action: CO binds to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood . It also acts as a signaling molecule in various physiological processes .

Biochemical Pathways: CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It affects many intracellular pathways and has therapeutic potential .

Pharmacokinetics: CO is rapidly absorbed and distributed in the body. The half-life of CO at room air temperature is 3-4 hours, which can be reduced to 15-23 minutes with hyperbaric oxygen at 2.5 atm .

Result of Action: Exposure to high levels of CO can lead to CO poisoning, characterized by symptoms like headache, dizziness, weakness, nausea, confusion, and disorientation . At lower levels, it may have some normal biological/homeostatic functions .

Action Environment: Environmental factors such as the presence of other gases, temperature, and pressure can influence the action and toxicity of CO .

Chromium

Target of Action: Chromium primarily targets insulin receptors, enhancing their sensitivity .

Mode of Action: Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor .

Biochemical Pathways: Chromium is involved in the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics: Chromium is poorly absorbed in the body, with an estimated bioavailability of 0.1-2% . Once absorbed, it is distributed to various tissues .

Action Environment: Environmental factors such as soil composition and pH can influence the bioavailability and toxicity of chromium .

Methyl Benzoate

Target of Action: Methyl benzoate primarily targets various species of insects, acting as an attractant .

Mode of Action: Methyl benzoate acts as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways: Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid .

Pharmacokinetics: Methyl benzoate is rapidly absorbed and distributed in the body. It has several pharmacokinetic characteristics, including fast absorption, high systemic clearance, and a short half-life .

Result of Action: Methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Action Environment: Environmental factors such as temperature and humidity can influence the efficacy of methyl benzoate as a pesticide .

Análisis Bioquímico

Biochemical Properties

Carbon monoxide: is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase enzymes Chromium is involved in various biological processes, including absorption, reduction, efflux, or accumulation by bacteria Methyl benzoate is formed by the condensation of methanol and benzoic acid .

Cellular Effects

Carbon monoxide: has been shown to possess anti-inflammatory and anti-apoptotic properties Chromium , particularly in its hexavalent form, can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system Methyl benzoate is involved in the production of major floral scent compounds in certain plants .

Molecular Mechanism

The molecular mechanisms of these compounds are diverseCarbon monoxide binds to hemoglobin, reducing its oxygen-carrying capacity Chromium interacts with various biomolecules, affecting cellular processes Methyl benzoate is synthesized through specific biosynthetic pathways involving several enzymes .

Temporal Effects in Laboratory Settings

The effects of these compounds can change over time. For instance, the toxicity of carbon monoxide can increase with prolonged exposure . The effects of chromium can also vary depending on the duration and intensity of exposure . The emission of methyl benzoate in certain plants is flower-specific and developmentally regulated .

Dosage Effects in Animal Models

The effects of these compounds can also vary with dosage. High levels of carbon monoxide can lead to carbon monoxide poisoning . High doses of chromium can lead to toxicity and adverse health effects . The effects of methyl benzoate

Metabolic Pathways

Carbon monoxide: is involved in the heme degradation pathway Chromium interacts with various enzymes and cofactors in its metabolic pathways . The biosynthesis of methyl benzoate involves several enzymes and is part of the plant’s metabolic pathways .

Transport and Distribution

The transport and distribution of these compounds within cells and tissues varyCarbon monoxide binds to hemoglobin and is transported throughout the body Chromium can be absorbed, reduced, effluxed, or accumulated by bacteria . The transport and distribution of methyl benzoate

Subcellular Localization

The subcellular localization of these compounds is diverseCarbon monoxide binds to hemoglobin in red blood cells Chromium can interact with various subcellular structures depending on its oxidation state . The subcellular localization of methyl benzoate

Propiedades

IUPAC Name |

carbon monoxide;chromium;methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

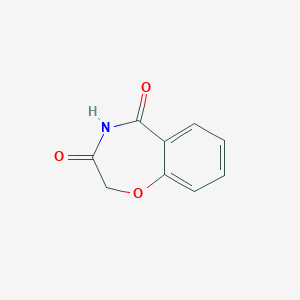

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8CrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-87-0 |

Source

|

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)